2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Description
2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Heterocyclic compounds, particularly those containing benzimidazole and pyridazine moieties, are of significant interest in medicinal chemistry and synthetic organic chemistry. The construction of complex molecules often involves the synthesis and functionalization of heterocycles, which are core structures in numerous pharmaceuticals, agrochemicals, and materials (D. Davies, 1992). The one-pot synthesis of imidazo[1,2-a]pyridines from benzyl halides, 2-aminopyridines, and isocyanides demonstrates the versatility of these frameworks in constructing densely functionalized heterocycles with potential biological activity (M. Adib et al., 2011).
Biological Activities and Applications
Compounds featuring the benzimidazole nucleus are explored for their diverse biological activities, including anti-inflammatory and antiexudative effects. For instance, N-oxides of pyridinyloxy-substituted imidazo[2,1-b][1,3]thiazines have been studied for their potential as non-steroidal anti-inflammatory agents, highlighting the importance of structural modifications for enhancing biological efficacy (N. Slyvka et al., 2022). Moreover, imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents, underscoring the role of heterocyclic compounds in developing new therapeutic agents (J. Starrett et al., 1989).
Molecular Docking and Drug Design
The exploration of heterocyclic compounds extends into computational chemistry, where molecular docking studies aid in the design of novel drug candidates. Compounds based on pyridine and fused pyridine derivatives have been assessed for their potential as dual 5-HT7/5-HT2A serotonin receptor antagonists, demonstrating the critical role of computational tools in identifying promising therapeutic agents (E. M. Flefel et al., 2018).
properties
IUPAC Name |
2-[2-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16-6-3-8-19-22(16)11-17(24)20-9-7-13(10-20)21-12-18-14-4-1-2-5-15(14)21/h1-6,8,12-13H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOQTDLDQLNFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.